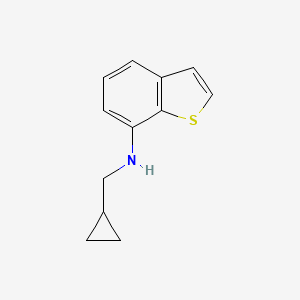

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine

Description

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1-benzothiophen-7-amine |

InChI |

InChI=1S/C12H13NS/c1-2-10-6-7-14-12(10)11(3-1)13-8-9-4-5-9/h1-3,6-7,9,13H,4-5,8H2 |

InChI Key |

HSJHXHBFICCYCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC=CC3=C2SC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-1-benzothiophen-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and 1-benzothiophene-7-carboxylic acid as starting materials. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form the desired amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Nucleophilic Reactions Involving the Amine Group

The primary amine (-NH-) attached to the benzothiophene ring undergoes nucleophilic reactions:

Example : Reaction with methyl iodide yields N-methyl-N-(cyclopropylmethyl)-1-benzothiophen-7-amine in 72% yield under basic conditions.

Electrophilic Substitution on the Benzothiophene Ring

The aromatic benzothiophene system participates in electrophilic substitution:

Note : Substituents direct electrophiles to specific positions. For instance, the amine group at C-7 acts as a meta-director .

Oxidation and Reduction Reactions

The amine and cyclopropylmethyl groups influence redox behavior:

Example : Hydrogenation under Pd-C opens the cyclopropane ring to form N-(propyl)-1-benzothiophen-7-amine .

Ring-Opening and Rearrangement Reactions

Unique reactivity due to the cyclopropane moiety:

Cross-Coupling Reactions

Modern synthetic methods enable functionalization via metal catalysis:

Key Stability Considerations

-

pH Sensitivity : The amine group hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposes above 250°C, forming benzothiophene fragments.

-

Light Sensitivity : Prolonged UV exposure induces cyclopropane ring cleavage.

This compound’s reactivity profile enables applications in synthesizing bioactive molecules (e.g., kinase inhibitors) and functional materials. Further studies are needed to explore its catalytic asymmetric reactions and photochemical behavior.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine has shown promising results in preclinical studies targeting various cancer types. Its mechanism of action involves the inhibition of specific pathways that are crucial for tumor growth and survival.

- Case Study : A study evaluated the compound's efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

1.2 Neurological Disorders

Research has indicated that compounds with similar structures may have neuroprotective effects. This compound could potentially be explored for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Case Study : In vitro studies demonstrated that related compounds could enhance neuronal survival under oxidative stress conditions, indicating a potential therapeutic role for this compound in neuroprotection .

Mechanistic Studies

Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects.

- Mechanism of Action : The compound is believed to act as a modulator of certain receptors involved in pain and inflammation pathways. This action may position it as a candidate for treating chronic pain conditions .

Future Directions in Research

Ongoing research is essential to fully explore the therapeutic potential of this compound. Key areas for future studies include:

- Clinical Trials : Investigating the safety and efficacy of the compound in human subjects.

- Mechanistic Studies : Further elucidating its interaction with biological targets to optimize its pharmacological profile.

- Synthetic Development : Exploring more efficient synthesis routes to improve yield and reduce costs .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

- N-(Cyclopropylmethyl)-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide

- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Comparison: N-(Cyclopropylmethyl)-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for specific applications .

Biological Activity

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiophenes, which are characterized by a benzene ring fused to a thiophene ring. The cyclopropylmethyl group contributes to its unique pharmacological properties.

Chemical Formula

- Molecular Formula : C12H13NS

- Molecular Weight : 201.30 g/mol

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, such as CDC7, which is crucial for DNA replication. Inhibition of CDC7 can lead to growth arrest in cancer cells, making it a target for cancer therapy .

- Antioxidant Properties : Benzothiophenes have been noted for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

- Modulation of Receptor Activity : Some studies suggest that benzothiophenes can act on neurotransmitter receptors, potentially influencing neuropsychiatric disorders .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various assays:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promise as an anti-cancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 8.4 |

| A549 | 4.9 |

- Kinase Inhibition Assays : The compound has been tested for its ability to inhibit specific kinases involved in cell cycle regulation and apoptosis.

Case Studies

- Anti-Cancer Activity : A study investigated the effects of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through activation of p53 pathways .

- Neuroprotective Effects : Research has shown that related benzothiophene derivatives exhibit neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Parkinson's disease .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its clinical relevance .

Q & A

Q. What are the optimized synthetic routes for N-(Cyclopropylmethyl)-1-benzothiophen-7-amine, and how are intermediates characterized?

Synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example, a high-yield (85%) step involves coupling cyanopyrazine derivatives with cyclopropylmethyl groups under basic conditions, followed by oxadiazole ring formation (56% yield) using trimethoxyethane and sulfur trioxide . Key intermediates are characterized via 1H-NMR (e.g., δ = 8.82–8.76 ppm for aromatic protons) and LCMS (observed mass: 517.1 vs. calculated 517.1) to confirm structural integrity .

Q. Which analytical methods are critical for verifying purity and structural identity of this compound?

Orthogonal methods are essential:

- 1H-NMR for functional group analysis (e.g., cyclopropylmethyl protons at δ = 1.42–1.27 ppm) .

- LCMS for molecular weight confirmation and impurity detection .

- TLC for real-time monitoring of reaction progress .

Q. What physicochemical properties (e.g., solubility, stability) influence experimental design?

While direct data for this compound is limited, analogs like N-propylcyclopropanemethanamine exhibit a density of 0.853 g/cm³ , suggesting hydrophobic characteristics. Stability under acidic/basic conditions should be tested via controlled stress studies (e.g., using trifluoroacetic acid in CH₂Cl₂, as in related syntheses) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data during multi-step synthesis?

Discrepancies (e.g., 95% vs. 31% yields in successive steps ) may arise from side reactions or purification challenges. Mitigation strategies include:

Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?

Follow EMA guidelines for nitrosamine risk assessment :

- Forced degradation : Expose to heat, light, or humidity and quantify degradation products via LCMS.

- Impurity profiling : Compare with known analogs (e.g., trifluoromethylbenzamide derivatives) to predict reactive sites .

Q. How can computational modeling aid in predicting reactivity or biological activity?

- DFT calculations : Model cyclopropane ring strain and its impact on nucleophilic substitution reactions.

- Docking studies : Use benzothiophene’s aromatic system to predict interactions with biological targets (e.g., enzyme active sites).

Q. What methodologies are effective for analyzing reaction mechanisms involving cyclopropylmethyl groups?

- Isotopic labeling : Use deuterated analogs (e.g., [2H7]-terbinafine ) to track proton transfer steps.

- Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for cyclopropylmethyl derivatives?

Variations in δ values (e.g., 1.42–1.27 ppm vs. 1.69 ppm ) may arise from conformational flexibility or solvent effects. Solutions:

- Variable temperature NMR : Probe dynamic behavior.

- COSY/NOESY : Confirm spatial proximity of protons to resolve ambiguities.

Q. Why do yields drop significantly in later synthetic steps (e.g., 95% to 31% ), and how can this be mitigated?

Potential causes include steric hindrance in oxadiazole formation or side reactions during carboxamide synthesis. Mitigation:

- Stepwise optimization : Adjust stoichiometry (e.g., excess methylamine for coupling).

- Protecting groups : Shield reactive sites (e.g., benzothiophene amine) during earlier steps.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.